1-{[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid
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Description
1-{[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C18H22N2O3 and its molecular weight is 314.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Cancer Research
- A study has identified compounds, including derivatives similar to the queried compound, as inhibitors of Aurora kinases, which may be useful in treating cancer (ロバート ヘンリー,ジェームズ, 2006).
Antibacterial and Antifungal Applications
- Novel derivatives of methyl 5-amino-4,5'-bi-1,3-oxazole-4'-carboxylate, synthesized from compounds structurally related to the queried chemical, have shown potential antibacterial and anti-TB activities (G.V. Megha, Y. Bodke, H. Shanavaz, 2023).
- Another study synthesized a series of derivatives with structures including the queried compound, showing significant antibacterial and moderate antifungal activities (S. Vankadari, Devender Mandala, J. Pochampalli, Parthasarathy Tigulla, Anil Valeru, Rajakomuraiah Thampu, 2013).
Synthesis and Structural Characterization
- Research has been conducted on synthesizing functional derivatives of related compounds for further transformations, particularly for introducing highly basic aliphatic amines (V. M. Prokopenko, S. Pil'o, A. N. Vasilenko, V. Brovarets, 2010).
Soluble Epoxide Hydrolase Inhibitors
- Compounds structurally similar to the queried molecule have been identified as inhibitors of soluble epoxide hydrolase, important for studying various disease models (R. Thalji, J. McAtee, S. Belyanskaya, M. Brandt, Gregory D. Brown, M. Costell, Yun Ding, J. Dodson, S. Eisennagel, Rusty E. Fries, J. Gross, M. Harpel, D. Holt, D. Israel, L. Jolivette, D. Krosky, Hu Li, Quinn Lu, Tracy L. Mandichak, T. Roethke, C. Schnackenberg, Benjamin Schwartz, L. Shewchuk, Wensheng Xie, D. Behm, S. Douglas, Ami L. Shaw, J. Marino, 2013).
Antimicrobial Activity
- A study on new 1,2,4-triazol-3-one derivatives, including structures related to the queried compound, revealed good antimicrobial activity against various microorganisms (Seda Fandaklı, Serap Başoğlu, H. Bektaş, Meltem Yolal, A. Demirbaş, S. Karaoglu, 2012).
PET Ligand for CB1 Receptors
- The synthesis and in vitro evaluation of a compound structurally related to the queried molecule as a potential imaging agent for CB1 receptors using PET is described (J. Kumar, J. Prabhakaran, V. Arango, R. Parsey, M. Underwood, N. Simpson, S. Kassir, V. J. Majo, R. V. Van Heertum, J. Mann, 2004).
Anticancer Agents
- Research on synthesizing piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, related to the queried compound, evaluated them as potential anticancer agents (A. Rehman, N. Ahtzaz, M. Abbasi, Sz Siddiqui, S. Saleem, S. Manzoor, J. Iqbal, N. Virk, T. Chohan, S. Shah, 2018).
Biological Activity of Triazole Analogues
- A study on the synthesis of novel (5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)(4arylpiperazino)methanone compounds related to the queried chemical showed promising antibacterial activity (A. Nagaraj, S. Srinivas, G. N. Rao, 2018).
Properties
IUPAC Name |
1-[[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-12-4-3-5-15(10-12)17-19-16(13(2)23-17)11-20-8-6-14(7-9-20)18(21)22/h3-5,10,14H,6-9,11H2,1-2H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNHZJAGUNBDBV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(O2)C)CN3CCC(CC3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801138545 |
Source
|
Record name | 1-[[5-Methyl-2-(3-methylphenyl)-4-oxazolyl]methyl]-4-piperidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801138545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1119450-03-1 |
Source
|
Record name | 1-[[5-Methyl-2-(3-methylphenyl)-4-oxazolyl]methyl]-4-piperidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1119450-03-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[[5-Methyl-2-(3-methylphenyl)-4-oxazolyl]methyl]-4-piperidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801138545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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